molecular formula C12H10N4O2 B5570260 4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol

Cat. No.: B5570260
M. Wt: 242.23 g/mol
InChI Key: YNRRQFJFMPDKQJ-UHFFFAOYSA-N
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Description

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol is a complex organic compound that features both imidazole and pyrazole rings attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with a benzene derivative that has suitable functional groups for further modification. The imidazole and pyrazole rings can be introduced through cyclization reactions involving appropriate precursors such as diamines and dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol is unique due to the presence of both imidazole and pyrazole rings in a single molecule, which can provide a diverse range of chemical and biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

4-[4-(1H-imidazol-5-yl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-7-1-2-8(11(18)3-7)12-9(4-15-16-12)10-5-13-6-14-10/h1-6,17-18H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRRQFJFMPDKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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